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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B10829901

This document provides a comprehensive overview of the preclinical pharmacology and
toxicology of TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). TDRL-
551 has been investigated for its potential as an anti-cancer agent, both as a monotherapy and
in combination with platinum-based chemotherapeutics.

Executive Summary

TDRL-551 is a chemical inhibitor that targets the interaction between Replication Protein A
(RPA) and single-stranded DNA (ssDNA). By disrupting this interaction, TDRL-551 impairs
critical DNA repair pathways, such as nucleotide excision repair (NER) and homologous
recombination (HR), which are often hijacked by cancer cells to survive DNA damage induced
by chemotherapy.[1] Preclinical studies have demonstrated that TDRL-551 exhibits single-
agent anti-cancer activity and can sensitize cancer cells to platinum-based drugs.[1] The
compound has shown a favorable in vivo safety profile in murine models.[1] This guide will
delve into the detailed pharmacology, toxicology, and the experimental methodologies used to
characterize TDRL-551.

Pharmacology

TDRL-551 functions by directly binding to the RPA protein, thereby inhibiting its interaction with
ssDNA.[1] Specifically, it targets the major high-affinity DNA binding core of RPA, the DNA
binding domains A and B (DBD-A/B).[1] This inhibition of the RPA-ssDNA interaction is central
to its anti-cancer effects, as RPA is a critical component of the DNA Damage Response (DDR)
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pathway.[1][2] By inhibiting RPA, TDRL-551 disrupts the repair of DNA lesions, including those
induced by platinum-based chemotherapy, leading to increased cancer cell death.[1]
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TDRL-551 Mechanism of Action.

TDRL-551 has demonstrated potent inhibitory activity in various in vitro assays. A summary of
its in vitro efficacy is presented in the table below.

Cell Line / .

Assay Type Endpoint Result Reference
System

Clonogenic -

) Not Specified IC50 25 uM [1]

Survival Assay

RPA-DNA
In vitro Inhibition 1-125 puM range [1]

Binding (EMSA)

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
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To assess the in vitro inhibition of the RPA-DNA interaction, Electrophoretic Mobility Shift
Assays (EMSA) were performed.[1]

Reaction Mixture: Recombinant RPA protein was incubated with a labeled DNA probe
(representing single-stranded DNA) in a binding buffer.

e Compound Incubation: TDRL-551 was added to the reaction mixture at varying
concentrations (ranging from 1-125 pM).[1]

 Incubation: The mixture was incubated to allow for the binding of RPA to the DNA and the
potential inhibition by TDRL-551.

o Electrophoresis: The samples were run on a non-denaturing polyacrylamide gel to separate
the protein-DNA complexes from free DNA.

 Visualization: The positions of the free DNA and the DNA-RPA complex were visualized, and
the inhibitory effect of TDRL-551 was quantified.[1]

The anti-cancer activity of TDRL-551 has been evaluated in a human non-small cell lung
cancer (NSCLC) xenograft model.[1]
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. Treatment
Animal Model Tumor Type Outcome Reference
Arms
TDRL-551
demonstrated
single-agent anti-
cancer activity.
1. Vehicle The combination
Control2. TDRL- of TDRL-551 and
) H460 NSCLC 5513. carboplatin
NOD/SCID Mice _ _ [1]
Xenograft Carboplatin4. resulted in the
TDRL-551 + slowest tumor
Carboplatin growth,
indicating

sensitization to
platinum-based

therapy.[1]

Experimental Protocol: In Vivo Anti-Cancer Activity Assessment
Animal Model: NOD/SCID mice were used for the study.[1]
Tumor Implantation: Human H460 NSCLC tumor cells were implanted in the mice.[1]

Treatment Groups: Once tumors were established, mice were randomly assigned to one of
four treatment arms: vehicle control, TDRL-551 alone, carboplatin alone, or the combination
of TDRL-551 and carboplatin.[1]

Dosing Regimen: TDRL-551 was administered intraperitoneally. The exact dosing schedule
was triweekly on days 1, 3, 5, 8, 10, and 12 for the toxicity assessment.[1]

Tumor Measurement: Tumor volume was measured regularly using calipers to assess
treatment efficacy.[1]

Endpoint: The study endpoint was the assessment of tumor growth inhibition among the
different treatment groups.[1]
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In Vivo Efficacy Study Workflow.

Toxicology Profile

The preclinical safety and tolerability of TDRL-551 were assessed in mice. The compound
demonstrated a good safety profile at therapeutic doses.[1]
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Animal Dosing Dose Observatio
Study Type Reference
Model Route Levels ns
o ) No weight
Acute Toxicity ) Intraperitonea  Up to 200
- Mice loss [1]
& Tolerability [ (IP) mg/kg
observed.[1]
A slight
decrease in
body weight
Acute Toxicity ] Intraperitonea was
- Mice 300 mg/kg [1]
& Tolerability I (IP) observed, but
it did not
exceed a

10% loss.[1]

No adverse
TDRL-551
o ] effects or
Combination ] Intraperitonea  (up to 200 ]
- Mice weight loss [1]
Tolerability [ (IP) mg/kg) +
_ were
Carboplatin

observed.[1]

Experimental Protocol: Acute Toxicity and Tolerability Study
Animal Model: Mice were used for the acute toxicity assessment.[1]

Dosing: TDRL-551 was administered via intraperitoneal (IP) injection at various
concentrations.[1]

Dosing Schedule: A triweekly dosing schedule was followed, with treatments on days 1, 3, 5,
8, 10, and 12.[1]

Monitoring: The primary endpoint for tolerability was the daily measurement of body weight.

[1]

Data Analysis: The percentage of body weight on day 1 was calculated and reported as the
mean = standard error of the mean.[1]
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Conclusion

TDRL-551 is a promising preclinical candidate that targets the RPA-ssDNA interaction, a key
process in the DNA damage response. Its ability to act as a single agent and to synergize with
platinum-based chemotherapies, combined with a favorable in vivo safety profile, warrants
further investigation.[1] The data presented in this guide summarize the foundational preclinical
pharmacology and toxicology of TDRL-551, providing a basis for its continued development as
a potential anti-cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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